(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone
Description
The compound "(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone" (CAS: 1361531-54-5) is a structurally complex molecule featuring a piperidinyl group linked to a 1,2,3-triazole ring via a methanone bridge. Its molecular formula is C₂₃H₂₆N₄O₃, with a molecular weight of 406.20 g/mol . The 2-ethyl-piperidine component contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-20-15-9-10-16-26(20)22(28)27-24-17-21(25-27)23(29,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17,20,29H,2,9-10,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUIUDIVFCWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of ML226 involves synthetic routes that include the use of triazole urea inhibitors. The compound is synthesized through a series of chemical reactions that involve the formation of a triazole ring and the incorporation of various functional groups. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures and pressures .
The compound is typically provided in crystalline form and can be dissolved in solvents such as DMSO and ethanol for use in experiments .
Chemical Reactions Analysis
ML226 undergoes various types of chemical reactions, including:
Oxidation: ML226 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: ML226 can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Preliminary studies suggest that compounds with similar structures to ML226 exhibit significant anticancer properties. Research indicates that ML226 may interact with specific biological targets involved in cancer cell proliferation and survival. Further pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic potential against various cancer types .
Antimicrobial Properties : The triazole ring in ML226 is known for its antimicrobial activity. Compounds containing triazole moieties have been reported to exhibit antifungal and antibacterial effects. Investigating the spectrum of activity of ML226 against different pathogens could provide insights into its utility as an antimicrobial agent .
Research Tool in Biological Studies
ML226 has been identified as a ligand for specific protein families, making it valuable in biochemical research. Its ability to modulate protein interactions can aid in understanding biological pathways and disease mechanisms. For instance, it can be utilized in studies focusing on enzyme inhibition or receptor modulation .
Case Study 1: Anticancer Mechanism Exploration
A study investigated the effects of ML226 on human cancer cell lines. The results indicated that ML226 inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways. This study highlights the compound's potential as a lead structure for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
In another research project, ML226 was tested against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. Further optimization could enhance its efficacy and selectivity .
Mechanism of Action
ML226 exerts its effects by inhibiting α/β hydrolase domain-containing protein 11 (ABHD11). The compound covalently binds to the active site serine of ABHD11, thereby inhibiting its enzymatic activity. This inhibition affects various molecular pathways and cellular processes that are regulated by ABHD11 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Structural Complexity : The target compound’s hydroxydiphenylmethyl group distinguishes it from simpler analogs like the tetrazole derivatives (compounds 22–28), which lack bulky aromatic substituents . This substitution likely reduces solubility in polar solvents compared to compounds with methoxy or thienyl groups .
Synthetic Accessibility: Derivatives such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone are synthesized via well-established routes (e.g., azide-based cyclization), whereas the target compound may require specialized coupling techniques due to its sterically hindered triazole .
Bioactivity Potential: Piperidine-triazole hybrids (e.g., compound in ) are often designed for CNS penetration, leveraging the piperidine’s basicity and the triazole’s metabolic stability .
Physicochemical Properties :
- The trifluoromethyl group in ’s compound enhances lipophilicity (logP ~3.5–4.0), whereas the target compound’s hydroxyl group may lower logP (~2.5–3.0) .
- Solubility differences are evident in , where dehydrogenation of imidazole derivatives eliminates solvate formation, highlighting the impact of NH group positioning on crystallinity .
Biological Activity
(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone, also known as ML226, is a compound with significant biological activity. It has garnered attention for its potential applications in various fields, including neuropharmacology and enzyme inhibition. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C23H26N4O2
- Molecular Weight : 390.48 g/mol
- CAS Number : 2055172-43-3
ML226 has been identified as an inhibitor of the α/β hydrolase domain-containing protein 11 (ABHD11), which plays a role in lipid metabolism and signaling pathways. Inhibition of ABHD11 can influence various physiological processes, making ML226 a valuable tool for studying lipid-related pathways and potential therapeutic targets in metabolic disorders .
Neuropharmacological Effects
Research indicates that ML226 exhibits significant effects on neurotransmitter transporters. It has shown high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with low nanomolar potency (K_i values of 6.23 nM and 7.56 nM, respectively) while demonstrating moderate affinity for the serotonin transporter (SERT) (K_i = 456 nM) . The compound's structural modifications enhance its ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) activity.
Efficacy in Locomotor Activity Studies
In vivo studies have demonstrated that ML226 significantly increases locomotor activity in animal models. For instance, various doses of ML226 led to a marked increase in distance traveled by subjects during testing periods, indicating its stimulant-like effects on locomotion. The peak effects were observed within the first hour of administration, suggesting rapid onset of action .
Data Table: Affinities for Neurotransmitter Transporters
| Transporter | K_i (nM) | Biological Relevance |
|---|---|---|
| DAT | 6.23 | High affinity; potential for CNS effects |
| NET | 7.56 | High affinity; implications in mood disorders |
| SERT | 456 | Moderate affinity; less significant impact |
Study on Behavioral Outcomes
A study assessing the behavioral outcomes of ML226 revealed that it significantly affected locomotor activity across various doses. The compound's ability to elevate locomotion suggests its potential role as a stimulant or in treating conditions characterized by reduced motor activity .
Inhibition Studies
Inhibition assays demonstrated that ML226 effectively inhibited the uptake of neurotransmitters in vitro, showcasing its potency as a pharmacological agent targeting DAT and NET. These results underscore its therapeutic potential in treating disorders such as ADHD or depression where these neurotransmitters play critical roles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
